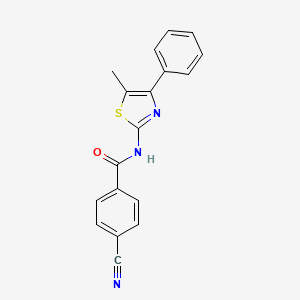

4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c1-12-16(14-5-3-2-4-6-14)20-18(23-12)21-17(22)15-9-7-13(11-19)8-10-15/h2-10H,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQRIDUXDNXJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide and cyano groups. One common method involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative. The cyano group can then be introduced through a nucleophilic substitution reaction using a suitable cyanating agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has been investigated for its potential as:

- Antimicrobial Agent : Studies have shown that this compound exhibits significant activity against various bacterial strains, indicating its potential as an antimicrobial agent. For example, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective antibacterial properties .

- Anticancer Activity : The compound is being explored for its anticancer properties. Its mechanism may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. The thiazole ring and cyano group enhance its binding affinity to these targets.

Research indicates that this compound possesses various biological activities:

- In vitro Studies : In vitro screenings have shown that this compound can inhibit the growth of mycobacterial, bacterial, and fungal strains. Its activity has been compared favorably to standard antibiotics such as isoniazid and ciprofloxacin .

- Mechanism of Action : The compound's action may involve binding to specific molecular targets, leading to the inhibition of their activity. This interaction is critical for achieving the desired biological effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results indicated that at concentrations as low as 1 µg/mL, the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria .

Case Study 2: Anticancer Potential

In another study focusing on anticancer properties, researchers synthesized derivatives of this compound and tested their cytotoxicity against various cancer cell lines. Results showed promising activity, suggesting that modifications to the structure could enhance efficacy against specific cancer types.

Mechanism of Action

The mechanism of action of 4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The thiazole ring and cyano group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis with structurally similar derivatives:

Key Observations:

Methoxy and tert-butyl groups in analogs (e.g., ) likely increase lipophilicity, affecting membrane permeability.

Synthetic Yields: Yields for related compounds (e.g., PB5 at 68% ) suggest that coupling reactions between benzoyl chlorides and aminothiazoles are moderately efficient but may require optimization for specific substituents.

Mechanistic Insights:

- Thiazole Core : The thiazole ring is a common pharmacophore in kinase inhibitors and antimicrobial agents due to its ability to engage in hydrogen bonding and π-π stacking .

- Benzamide Moiety : The planar benzamide structure facilitates interactions with aromatic residues in enzyme active sites, as seen in docking studies of compound 9c ().

Biological Activity

4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a benzamide moiety, and a cyano group. The structural components contribute to its biological activity by influencing interactions with biological targets.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. A study reported that compounds with similar thiazole structures demonstrated cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Compounds structurally related to this compound showed IC50 values ranging from 1.61 to 1.98 µg/mL against human cancer cell lines, indicating potent anticancer properties .

This suggests that the thiazole moiety is essential for cytotoxic activity, particularly when combined with electron-donating groups like methyl at specific positions on the phenyl ring.

Antimicrobial Activity

Thiazole-containing compounds have also been investigated for their antimicrobial properties. Studies show that these compounds can inhibit the growth of various bacteria and fungi:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 3.92–4.01 |

| This compound | C. albicans | 4.01–4.23 |

These findings indicate that the presence of specific functional groups in the thiazole structure enhances antimicrobial efficacy .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Receptor Interaction : It could bind to cellular receptors, modulating signal transduction pathways.

- DNA/RNA Binding : The compound may intercalate or bind to nucleic acids, affecting gene expression and leading to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological activity of compounds similar to this compound:

- Antitumor Activity : In a comparative study of thiazole derivatives, one derivative exhibited significant inhibition of tumor growth in vivo models, demonstrating potential as an anticancer agent .

- Antimicrobial Efficacy : Another study evaluated a series of thiazole derivatives against clinical isolates of bacteria and fungi, revealing promising results that warranted further investigation into their pharmacological profiles .

Q & A

Q. What are the recommended synthetic routes for 4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:

- Step 1 : Formation of the thiazole ring using α-haloketones and thiourea under acidic/basic conditions (e.g., refluxing in ethanol with catalytic HCl) .

- Step 2 : Amide coupling between the thiazole-2-amine intermediate and 4-cyanobenzoyl chloride in pyridine or DMF at 0–25°C .

- Optimization : Control temperature (e.g., 0°C for exothermic coupling), use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor purity via TLC (silica gel, ethyl acetate/hexane eluent) .

- Characterization : Confirm structure via ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons) and HRMS (exact mass: ~363.09 g/mol) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer :

- IR Spectroscopy : Stretch at ~2200 cm⁻¹ (C≡N of cyano group) and ~1650 cm⁻¹ (amide C=O) .

- NMR :

- ¹H: Singlet at δ 2.5 ppm (thiazole-CH₃), aromatic multiplet (δ 7.2–8.3 ppm for benzamide and phenyl groups).

- ¹³C: Peaks at ~115 ppm (C≡N), ~167 ppm (amide C=O) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 364.1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) for this compound?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized protocols (e.g., IC₅₀ measurements with positive controls like nitazoxanide for PFOR enzyme inhibition) .

- Structural Analysis : Compare crystallographic data (e.g., hydrogen bonding patterns in the thiazole-amide core) to confirm conformational stability .

- Variable Testing : Adjust assay conditions (pH, temperature, co-solvents) to mimic physiological environments. For example, solubility issues in aqueous buffers may lead to false negatives—use DMSO stocks ≤0.1% .

Q. What strategies are effective in studying the structure-activity relationship (SAR) of this compound for anticancer applications?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing cyano with nitro or methoxy groups) and test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or tubulin. Prioritize analogs with lower binding energies (<-8 kcal/mol) .

- Data Correlation : Tabulate SAR findings (see Table 1).

Table 1 : SAR of this compound Analogs

| Substituent Modification | IC₅₀ (μM) against MCF-7 | Binding Energy (kcal/mol) to EGFR |

|---|---|---|

| -CN (Parent Compound) | 12.3 ± 1.2 | -8.5 |

| -NO₂ | 8.9 ± 0.9 | -9.2 |

| -OCH₃ | 15.7 ± 1.5 | -7.8 |

Q. How can researchers design experiments to elucidate the mechanism of action in antimicrobial studies?

- Methodological Answer :

- Target Identification : Use transcriptomics/proteomics to identify upregulated/downregulated genes/proteins in treated microbial strains (e.g., E. coli, C. albicans) .

- Enzyme Assays : Test inhibition of key microbial enzymes (e.g., dihydrofolate reductase or β-lactamase) via spectrophotometric NADPH oxidation monitoring .

- Membrane Permeability : Assess compound penetration using fluorescent dyes (e.g., propidium iodide) and confocal microscopy .

Experimental Design & Data Analysis

Q. What controls and replicates are essential in cytotoxicity assays for this compound?

- Methodological Answer :

- Negative Controls : Cells treated with vehicle (e.g., DMSO) and untreated cells.

- Positive Controls : Doxorubicin (for apoptosis) or cisplatin (for DNA damage).

- Replicates : Triplicate wells per concentration, with three independent experiments .

- Data Normalization : Express viability as % of control (mean ± SD) and use ANOVA for statistical significance (p < 0.05) .

Q. How should researchers address low solubility in aqueous buffers during in vitro studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.